molecular formula C20H27FN2S B4834097 1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea

1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea

Cat. No.: B4834097
M. Wt: 346.5 g/mol
InChI Key: ONZUUSKQSVPYSR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[1-(tricyclo[3311~3,7~]dec-1-yl)propyl]thiourea is a synthetic organic compound that features a fluorophenyl group, a tricyclodecyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, is reacted with a suitable reagent to introduce the fluorophenyl group.

    Introduction of the Tricyclodecyl Group: The tricyclodecyl group is introduced through a series of reactions, often involving Grignard reagents or organolithium compounds.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the fluorophenyl group or the tricyclodecyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[1-(tricyclo[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Chemical Reactivity: The thiourea moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

IUPAC Name

1-[1-(1-adamantyl)propyl]-3-(4-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2S/c1-2-18(23-19(24)22-17-5-3-16(21)4-6-17)20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15,18H,2,7-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZUUSKQSVPYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea
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1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea
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1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea
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1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea
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1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea
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1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea

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